Acetophenone-1,2-13C2
Overview
Description
Acetophenone-alpha,beta-13C2 is a labeled compound where the carbon atoms at the alpha and beta positions are replaced with the carbon-13 isotope. This isotopic labeling is useful in various scientific studies, including metabolic and mechanistic investigations. The molecular formula of Acetophenone-alpha,beta-13C2 is C6H5(13C)O(13C)H3, and it has a molecular weight of 122.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone-alpha,beta-13C2 can be synthesized through the selective oxidation of ethylbenzene using isotopically labeled reagents. One method involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another approach is the catalyst-free alpha-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte at room temperature .
Industrial Production Methods
Industrial production of Acetophenone-alpha,beta-13C2 typically involves large-scale oxidation processes. The selective oxidation of ethylbenzene is a common method, which allows for the mass production of acetophenone derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetophenone-alpha,beta-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Alpha-bromination to form alpha-bromo acetophenone derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Pyridine hydrobromide perbromide or N-bromosuccinimide in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylethanol derivatives.
Substitution: Alpha-bromo acetophenone derivatives.
Scientific Research Applications
Acetophenone-alpha,beta-13C2 is widely used in scientific research due to its isotopic labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of labeled compounds for various industrial processes .
Mechanism of Action
The mechanism of action of Acetophenone-alpha,beta-13C2 involves its interaction with specific molecular targets and pathways. For instance, in antifungal studies, acetophenone derivatives have been shown to alter cell membrane permeability and affect hyphal growth, leading to cell death . The labeled compound allows for detailed tracking and analysis of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Acetophenone-alpha-13C: Labeled only at the alpha position.
Acetophenone-beta,beta,beta-d3: Deuterium-labeled at the beta position.
Acetophenone-13C8: Fully labeled with carbon-13 at all positions.
Uniqueness
Acetophenone-alpha,beta-13C2 is unique due to its dual labeling at both the alpha and beta positions, providing more detailed information in mechanistic and metabolic studies compared to single-labeled or fully labeled compounds .
Properties
IUPAC Name |
1-phenyl(1,2-13C2)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-SPBYTNOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583901 | |
Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190314-15-9 | |
Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190314-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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